

Application Notes and Protocols for SAH-SOS1A in In Vitro Studies

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Compound of Interest

Compound Name: SAH-SOS1A

Cat. No.: B12298576

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **SAH-SOS1A**, a hydrocarbon-stapled peptide inhibitor of the SOS1/KRAS interaction, in various in vitro experimental settings. The provided protocols and concentration guidelines are based on published research to ensure optimal experimental design and reproducibility.

Introduction

SAH-SOS1A is a potent, cell-permeable peptide that mimics the SOS1 α -helix, enabling it to bind directly to the nucleotide-binding pocket of both wild-type and mutant KRAS with nanomolar affinity.[1] This binding event sterically hinders nucleotide association, thereby inhibiting KRAS activation and downstream signaling through the ERK-MAPK pathway.[1][2] Consequently, **SAH-SOS1A** has been shown to impair the viability of KRAS-driven cancer cells.[3] These notes offer detailed protocols for key in vitro assays to study the efficacy and mechanism of action of **SAH-SOS1A**.

Data Presentation: Quantitative Summary

The following tables summarize the effective concentrations of **SAH-SOS1A** in various in vitro applications based on peer-reviewed studies.

Table 1: Binding Affinity of SAH-SOS1A to KRAS Variants

KRAS Variant	EC50 (nM)
Wild-type	106 - 175
G12D	106 - 175
G12V	106 - 175
G12C	106 - 175
G12S	106 - 175
Q61H	106 - 175

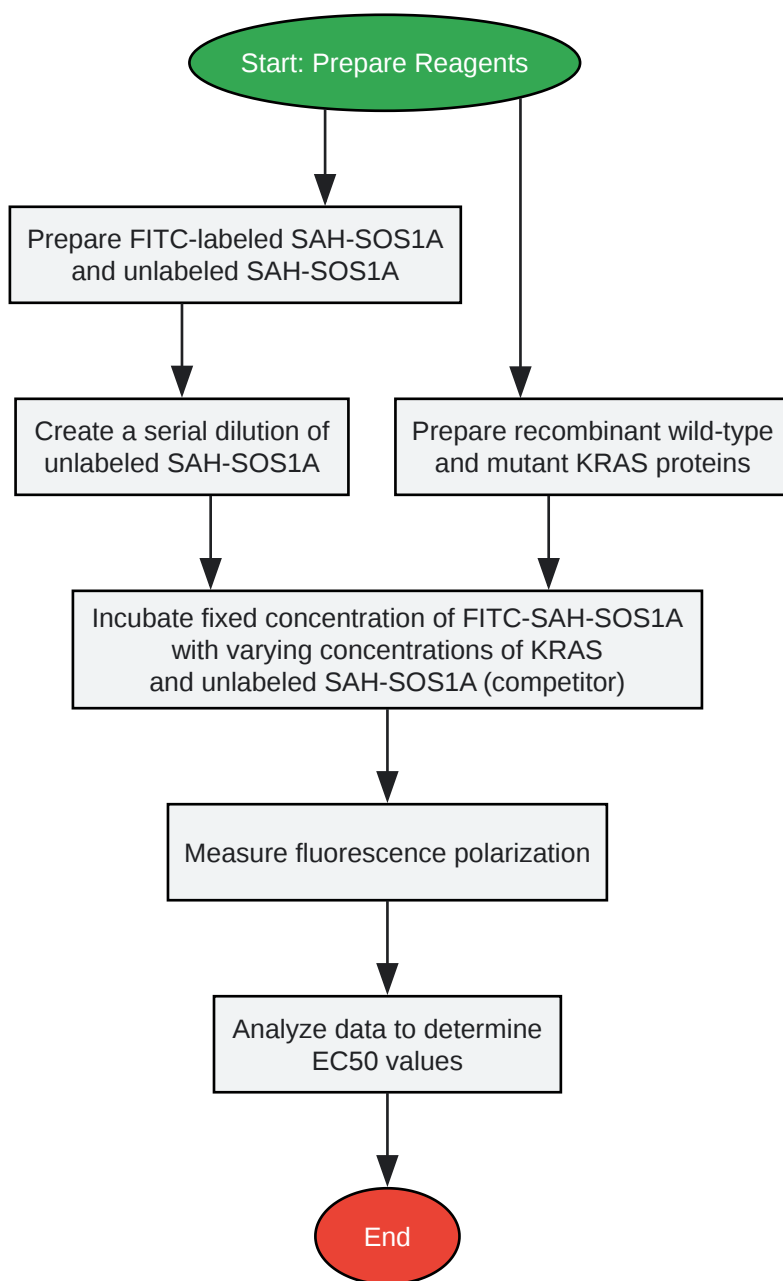
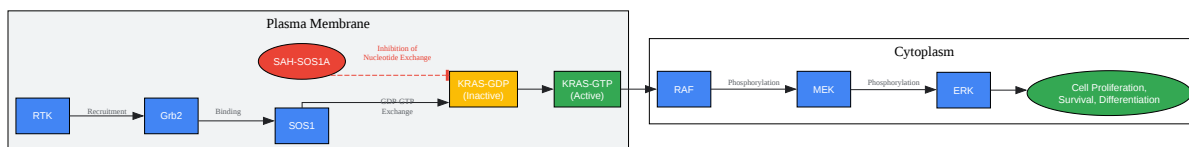
Table 2: Functional Cellular Assays with SAH-SOS1A

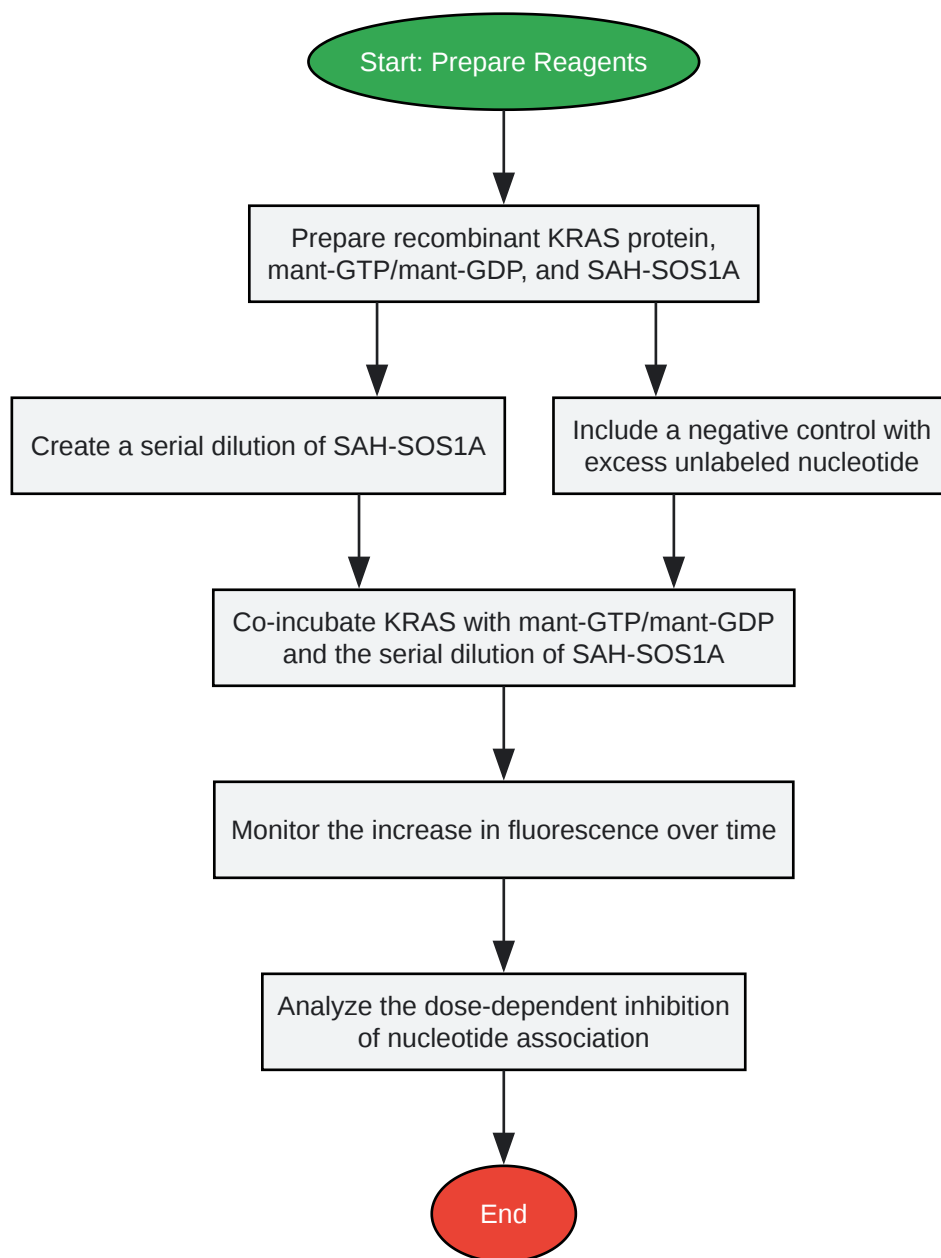
Assay	Concentration Range
Inhibition of Cancer Cell Viability (IC50)	5 - 15 μ M
Inhibition of MEK1/2, ERK1/2, and AKT Phosphorylation	5 - 40 μ M
Anti-proliferation in KRAS-mutant and WT cell lines	> 20 μ M
Inhibition of ERK phosphorylation (15 min treatment)	20 μ M

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical RAS/MAPK signaling pathway and the inhibitory action of **SAH-SOS1A**. Under normal conditions, growth factor binding to a receptor tyrosine kinase (RTK) leads to the recruitment of Grb2 and SOS1. SOS1, a guanine nucleotide exchange factor (GEF), facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to cell proliferation, survival, and differentiation. **SAH-**

SOS1A directly binds to KRAS, preventing its interaction with SOS1 and blocking nucleotide exchange, thus inhibiting the entire downstream signaling cascade.





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